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Executive Summary

HJM-561 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC)
specifically designed to address acquired resistance to third-generation epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).
Its molecular target is the EGFR protein, with high selectivity for mutant forms harboring the
C797S mutation, which is a key mechanism of resistance to osimertinib. This document
provides an in-depth overview of the molecular target of HIM-561, its mechanism of action, a
summary of key quantitative data, and the experimental methodologies used to characterize
this novel therapeutic agent.

The Molecular Target: Mutant Epidermal Growth
Factor Receptor (EGFR)

The primary molecular target of HIM-561 is the Epidermal Growth Factor Receptor (EGFR), a
receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and
differentiation. Specifically, HIM-561 is engineered to target EGFR variants with acquired
resistance mutations, particularly the C797S mutation in combination with other mutations like
the exon 19 deletion (Del19) and the T790M mutation (triple mutant: Del19/T790M/C797S), or
the L858R mutation (triple mutant: L858R/T790M/C797S).[1][2][3][4][5] These triple mutations
render the cancer cells resistant to treatment with osimertinib, a standard-of-care TKI.[1][2][4]
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[5] HIM-561 exhibits high selectivity for these mutant forms of EGFR while sparing the wild-
type (WT) EGFR, which is crucial for minimizing off-target effects and associated toxicities.[2]

[3114]

Mechanism of Action: Targeted Protein Degradation

As a PROTAC, HIM-561 does not inhibit the enzymatic activity of its target protein in the
traditional sense. Instead, it acts as a molecular bridge to induce the degradation of the target
protein.[6] The HIM-561 molecule consists of three key components: a "warhead" that binds to
the mutant EGFR protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting
these two elements.[6] While the specific E3 ligase recruited by HIM-561 is not explicitly
detailed in the provided information, the general mechanism for related EGFR PROTACs
involves ligases such as Von Hippel-Lindau (VHL) or cereblon (CRBN).[6]

The mechanism of action unfolds as follows:

Ternary Complex Formation: HIM-561 simultaneously binds to the mutant EGFR protein and
an E3 ubiquitin ligase, forming a ternary complex.

 Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer
ubiquitin molecules to the surface of the mutant EGFR protein.

» Proteasomal Degradation: The poly-ubiquitinated EGFR is then recognized and targeted for
degradation by the 26S proteasome, a cellular machinery responsible for degrading
unwanted or damaged proteins.[1][6]

« Inhibition of Downstream Signaling: By eliminating the mutant EGFR protein, HJM-561
effectively shuts down the downstream signaling pathways that drive cancer cell proliferation
and survival, such as the PISK-AKT pathway.[6][7]

This event-driven, catalytic mechanism of action distinguishes PROTACs like HIM-561 from
traditional occupancy-driven inhibitors.[6]

Quantitative Data Summary

The preclinical efficacy of HIM-561 has been evaluated in various in vitro and in vivo models.
The following tables summarize the key quantitative findings.
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Table 1: In Vitro Cell Proliferation Inhibition

Cell Line

. IC50 of HIM-561 Comparator IC50 Reference

Expressing
EGFR _

Potent Inhibition - [21[7]
Del19/T790M/C797S
EGFR

Potent Inhibition - [21[7]
L858R/T790M/C797S
Wild-Type EGFR Spared - [2]

Table 2: In Vivo Antitumor Activity

EGFR
. Tumor Growth
Model Type Mutation Treatment L Reference
Inhibition (TGI)

Status
Ba/F3 Cell-
) Del19/T790M/C7 Robust Antitumor
Derived HIM-561 o [2][5][6]
97S Activity
Xenograft (CDX)
Patient-Derived Dell19/T790M/C7  HJIM-561 (40
67% [5]
Xenograft (PDX) 97S mg/kg)
Table 3: Pharmacokinetic Properties in Mice
Parameter Value Unit Reference
Cmax (Oral, 10
3677.25 ng/mL [8]
mg/kg)
AUC (Oral, 10 mg/kg) 1970.2 ng*h/mL [8]

Experimental Protocols
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Detailed, step-by-step experimental protocols are proprietary to the conducting research
institutions. However, based on the published literature, the following methodologies were
central to the characterization of HJM-561.

Cell Proliferation Assays

o Objective: To determine the anti-proliferative activity of HIM-561 against cells expressing
different EGFR variants.

o Methodology:

o Ba/F3 cells, a murine pro-B cell line that is dependent on cytokine signaling for survival,
are engineered to express either wild-type EGFR or various mutant forms of EGFR (e.qg.,
Del19/T790M/C797S, L858R/T790M/C797S).

o These cells are then cultured in the presence of varying concentrations of HIJM-561 or
control compounds (e.g., osimertinib, brigatinib).

o After a defined incubation period (e.g., 72 hours), cell viability is assessed using a
colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which
measures ATP levels as an indicator of metabolically active cells.

o The half-maximal inhibitory concentration (IC50) values are then calculated by plotting cell
viability against the logarithm of the drug concentration and fitting the data to a dose-

response curve.

Western Blotting for Protein Degradation

e Objective: To confirm the mechanism of action of HIJM-561 by demonstrating the degradation
of the target EGFR protein.

o Methodology:

o Cells expressing the target EGFR mutants are treated with HIM-561 or a vehicle control
for various time points.

o Following treatment, the cells are lysed to extract total cellular proteins.
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o Protein concentrations are determined using a standard protein assay (e.g., BCA assay) to
ensure equal loading.

o Equal amounts of protein from each sample are separated by size using sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on bis-tris polyacrylamide gels.[3]

o The separated proteins are then transferred to a nitrocellulose or PVYDF membrane.

o The membrane is blocked to prevent non-specific antibody binding and then incubated
with a primary antibody specific for EGFR. A primary antibody against a housekeeping
protein (e.g., GAPDH or (-actin) is used as a loading control.

o After washing, the membrane is incubated with a secondary antibody conjugated to an
enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

o The protein bands are visualized using a chemiluminescent substrate and an imaging
system. A reduction in the intensity of the EGFR band in the HIM-561-treated samples
compared to the control indicates protein degradation.

In Vivo Xenograft Models
o Objective: To evaluate the in vivo antitumor efficacy of HJM-561.
o Methodology:

o Cell-Derived Xenograft (CDX) Models: Immunocompromised mice are subcutaneously
injected with Ba/F3 cells engineered to express the EGFR Del19/T790M/C797S mutant.[2]

[5]

o Patient-Derived Xenograft (PDX) Models: Tumor fragments from NSCLC patients with
confirmed EGFR triple mutations who have progressed on osimertinib are implanted into
immunocompromised mice.[5]

o Once the tumors reach a palpable size, the mice are randomized into treatment and
control groups.

o HJIM-561 is administered orally at specified doses and schedules.
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o Tumor volume and body weight are measured regularly throughout the study. Tumor
growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.

o At the end of the study, tumors may be excised for further pharmacodynamic analysis
(e.g., western blotting to confirm target degradation in vivo).

Visualizations
Signaling Pathway Diagram
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Caption: EGFR signaling pathway and the mechanism of HIJM-561-induced degradation.
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Caption: Preclinical experimental workflow for the evaluation of HJM-561.

Logical Relationship Diagram
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Caption: Logical relationship illustrating the clinical problem and the therapeutic solution offered
by HIM-561.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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